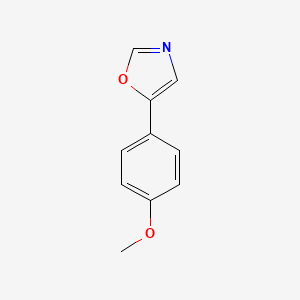

5-(4-Methoxyphenyl)oxazole

Descripción

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are integral to numerous natural products, including alkaloids, vitamins, and nucleic acids. zenodo.org Their structural diversity allows for the synthesis of new molecules with tailored properties, a crucial aspect of drug discovery. zenodo.org The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing factors such as polarity, solubility, and the capacity for hydrogen bonding. nih.govmdpi.com These characteristics are vital for a molecule's biological activity and its potential as a therapeutic agent. zenodo.org The applications of heterocyclic compounds extend beyond medicine to fields such as agriculture and materials science. openaccessjournals.comijpsr.com

Five-membered heterocyclic rings that contain both nitrogen and oxygen atoms, such as oxazoles, are particularly significant in medicinal chemistry. nih.govresearchgate.nettandfonline.com These structures are found in a multitude of clinically effective drugs and are recognized for enhancing properties like metabolic stability, solubility, and bioavailability. nih.govmdpi.comresearchgate.net The arrangement of nitrogen and oxygen atoms within the ring allows for diverse, weak interactions with biological targets like enzymes and receptors, contributing to a wide array of biological activities. tandfonline.comnih.govresearchgate.net These interactions include hydrogen bonds, van der Waals forces, and hydrophobic effects. tandfonline.comtaylorandfrancis.com Consequently, five-membered heterocycles with nitrogen and oxygen are a major focus in the development of new therapeutic agents for a variety of diseases. nih.gov

Research into oxazole (B20620) and its derivatives has a long history in medicinal chemistry, with interest growing significantly in recent years due to their increasing relevance. tandfonline.comtaylorandfrancis.com The oxazole moiety, a five-membered ring with a nitrogen atom at position 3 and an oxygen atom at position 1, is a versatile scaffold. tandfonline.comtaylorandfrancis.com Historically, numerous oxazole-containing compounds have been developed and used clinically for a range of conditions. tandfonline.comtaylorandfrancis.com The continued exploration of oxazole derivatives is fueled by their proven track record and the potential to discover novel compounds with improved therapeutic profiles. tandfonline.comnih.gov

Overview of Oxazole Scaffold in Drug Discovery and Development

The oxazole scaffold is a key structural motif in modern drug discovery, valued for its ability to be incorporated into a wide range of biologically active molecules. tandfonline.com

The oxazole ring is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that can provide ligands for diverse biological targets. taylorandfrancis.com The versatility of the oxazole scaffold stems from the three positions available for substitution, allowing for the creation of a vast library of derivatives with varied pharmacological applications. nih.gov Oxazole-containing compounds can act as bioisosteres for other heterocyclic rings like thiazoles and imidazoles, offering a strategy to modify and improve the properties of lead compounds. rsc.org This adaptability makes the oxazole scaffold an attractive starting point for the design of new and effective therapeutic agents. nih.gov

A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) contain an oxazole or a related isoxazole (B147169) nucleus. rsc.orgrsc.org These agents are used to treat a wide spectrum of clinical disorders, including inflammatory diseases, bacterial infections, and cancer. rsc.orgderpharmachemica.com The physicochemical properties conferred by the oxazole ring often lead to favorable pharmacokinetic profiles and pharmacological effects. rsc.org

Below is an interactive data table of some clinically relevant oxazole-containing agents.

| Drug Name | Therapeutic Use |

| Oxaprozin | Non-steroidal anti-inflammatory drug (NSAID) for osteoarthritis and rheumatoid arthritis. rsc.orgderpharmachemica.com |

| Linezolid | Antibiotic used for treating infections caused by multidrug-resistant bacteria. tandfonline.com |

| Ditazole | Platelet aggregation inhibitor. tandfonline.comderpharmachemica.com |

| Aleglitazar | Treatment for type II diabetes. tandfonline.comderpharmachemica.com |

| Mubritinib | Tyrosine kinase inhibitor investigated for cancer treatment. derpharmachemica.com |

Specific Focus on 5-(4-methoxyphenyl)Oxazole within Oxazole Research

Within the extensive family of oxazole derivatives, this compound has emerged as a compound of specific research interest. ontosight.ai This molecule consists of an oxazole ring linked to a 4-methoxyphenyl (B3050149) group. ontosight.ai

Research has shown that this compound, which was initially a synthetic compound, was also isolated from a fungal culture broth. nih.gov Studies have investigated its biological activities, revealing its potential as an inhibitor of the hatching and growth of the nematode Caenorhabditis elegans. nih.govmedchemexpress.com To explore the structure-activity relationship, nineteen derivatives of this compound were synthesized; however, they did not exhibit the same anti-C. elegans activity. nih.gov This finding suggests that the entire structure of this compound is crucial for its specific biological effect. nih.gov Further research continues to explore the potential applications of this and related compounds. elsevierpure.comvensel.org

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| CAS Number | 1011-51-4 |

| Synonyms | 5-(4-methoxyphenyl)-1,3-oxazole, MPO |

| Observed Biological Activity | Inhibitor of Caenorhabditis elegans hatch and growth. nih.govmedchemexpress.com |

Rationale for Investigating this compound

This compound is a specific oxazole derivative that has garnered research interest for its potential biological activities. ontosight.ai The presence of the 4-methoxyphenyl group attached to the oxazole ring is a key structural feature that influences its biological profile. evitachem.com

One of the primary reasons for investigating this compound is its demonstrated activity as an inhibitor of the hatching and growth of Caenorhabditis elegans, a nematode worm often used as a model organism in biological research. nih.govmedchemexpress.com A study isolated 5-(4'-methoxyphenyl)-oxazole (MPO) from a fungal culture broth and confirmed its inhibitory effects on C. elegans. nih.gov Interestingly, when researchers synthesized nineteen derivatives of MPO, none of them exhibited the same level of activity, suggesting that the entire structure of this compound is crucial for its specific anti-C. elegans effects. nih.gov

The investigation into oxazole derivatives extends to their potential as antimicrobial and anticancer agents. nih.gov The oxazole ring can interact with enzymes, potentially inhibiting their activity, which is a critical mechanism for its antimicrobial and anticancer properties. The methoxyphenyl group may further enhance the binding affinity of the compound to its molecular targets.

Below is a table summarizing key research findings related to this compound and its derivatives:

| Compound/Derivative | Research Focus | Key Findings |

| 5-(4'-Methoxyphenyl)-oxazole (MPO) | Inhibition of Caenorhabditis elegans | Isolated from fungal culture; inhibits hatch and growth of C. elegans. The specific structure is essential for this activity. nih.gov |

| Nineteen MPO derivatives | Structure-Activity Relationship | Synthesized derivatives showed no significant effect on C. elegans hatch and growth. nih.gov |

| Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | Antimicrobial and Anticancer Activity | Shows potential to inhibit the growth of various bacterial strains and induce apoptosis in cancer cell lines. |

Current Gaps and Future Directions in this compound Research

While initial studies on this compound are promising, there are several gaps in the current understanding of this compound that present opportunities for future research.

A significant area for future investigation is the elucidation of the specific mechanism of action by which this compound inhibits the hatching and growth of C. elegans. While its activity is established, the precise molecular targets and pathways it affects remain to be fully understood. Further research could involve identifying the specific enzymes or receptors within the nematode that the compound interacts with.

The exploration of the broader biological activity of this compound is another important future direction. While its effects on C. elegans are documented, its potential against other parasites, as well as its antibacterial, antifungal, and antiviral properties, are not as well-defined. researchgate.net Systematic screening of this compound against a wide range of pathogens could uncover new therapeutic applications.

Furthermore, the structure-activity relationship of this compound warrants more in-depth investigation. The finding that nineteen of its derivatives were inactive against C. elegans suggests a high degree of structural specificity. nih.gov Future research could focus on making more subtle modifications to the molecule to understand which parts are critical for its biological activity. This could involve altering the position of the methoxy (B1213986) group on the phenyl ring or making substitutions at other positions on the oxazole ring.

The development of more efficient and sustainable methods for the synthesis of this compound and its analogs is also a crucial area for future research. numberanalytics.com Exploring green chemistry approaches and novel catalytic systems could lead to more environmentally friendly and cost-effective production of these compounds for further study and potential application. irjmets.com

Finally, research into the potential applications of this compound and its derivatives in materials science is an emerging field. numberanalytics.com Oxazole-based compounds are being explored for their use in developing new polymers and dyes, and the specific properties of this compound could make it a candidate for such applications. numberanalytics.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTDBJIWQKDBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390882 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-51-4 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Methoxyphenyl Oxazole

Classical and Established Synthetic Approaches to Oxazoles

The foundational methods for oxazole (B20620) synthesis, developed from the late 19th to the mid-20th century, remain cornerstones of heterocyclic chemistry. These pathways typically involve the cyclization of acyclic precursors.

Several classical methods provide reliable routes to the oxazole core, including those substituted with aryl groups like the 4-methoxyphenyl (B3050149) moiety.

Robinson-Gabriel Synthesis : This method involves the cyclodehydration of 2-acylamino ketones to form the oxazole ring. irjmets.comijpsonline.com The reaction is typically promoted by dehydrating agents such as sulfuric acid, phosphorus pentachloride, or polyphosphoric acid, with the latter often improving yields to 50-60%. ijpsonline.comijpsonline.com A specific application relevant to the target scaffold is the one-pot synthesis of Uguenenazole, or 5-(4-methoxyphenyl)-2-phenyloxazole. biomedres.us This is achieved by refluxing 4-methoxyphenacyl bromide with benzamide (B126) in chlorobenzene, where the initially formed N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide (ugenamide) undergoes an in-situ acid-catalyzed cyclization. biomedres.us

Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this was one of the first methods developed to produce 2,5-disubstituted oxazoles. wikipedia.org The synthesis is a dehydration reaction between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org While historically significant, this method is primarily used for diaryloxazoles and requires the preparation of the cyanohydrin precursor. wikipedia.org

Van Leusen Oxazole Synthesis : A more modern classical approach, developed in 1972, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. ijpsonline.commdpi.com This method allows for the one-pot synthesis of 5-substituted oxazoles by reacting an aldehyde with TosMIC under basic conditions. mdpi.com The reaction proceeds via a [3+2] cycloaddition mechanism where TosMIC acts as a "C2N1" synthon. mdpi.com This approach is noted for its operational simplicity and mild reaction conditions. mdpi.com

The chemistry of oxazoles was first established in 1876. ijpsonline.comtandfonline.com Early methods, such as the Fischer synthesis (1896) and the Robinson-Gabriel synthesis (1909-1910), laid the groundwork for heterocyclic chemistry. ijpsonline.comijpsonline.comwikipedia.org These initial syntheses often required harsh conditions, such as the use of strong acids or high temperatures. acs.org For instance, early cyclizations of propargylic amides to form oxazoles were accomplished using reagents like sulfuric acid or mercury(II) acetate (B1210297) at elevated temperatures. acs.org The development of methods like the Van Leusen synthesis in the latter half of the 20th century marked a shift towards milder and more versatile protocols. ijpsonline.commdpi.com

Modern Synthetic Strategies for 5-(4-methoxyphenyl)Oxazole

Contemporary organic synthesis has increasingly focused on the use of transition-metal catalysts to construct heterocyclic rings with high efficiency, selectivity, and functional group tolerance. tandfonline.comresearchgate.net These modern strategies offer significant advantages over classical methods.

Transition metals, particularly gold and other late transition metals, have proven to be powerful catalysts for forming the oxazole ring through various mechanistic pathways, including cycloadditions, annulations, and cross-coupling reactions. tandfonline.comresearchgate.net

Gold catalysis is noted for its high efficiency and selectivity under mild conditions. nih.gov Several gold-catalyzed methods for oxazole synthesis have been developed.

Cycloaddition and Annulation Reactions : Gold catalysts can facilitate the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to form fully substituted oxazoles. nih.govrsc.org Another approach involves the intermolecular annulation of alkynyl thioethers with nucleophilic nitrenoids, providing regioselective access to densely functionalized oxazoles. d-nb.info

Intermolecular Alkyne Oxidation : An efficient synthesis of 2,5-disubstituted oxazoles can be achieved via the gold-catalyzed intermolecular oxidation of terminal alkynes. organic-chemistry.org In this [2+2+1] annulation, nitriles serve as both a reactant and the solvent, offering a safer alternative to the use of hazardous α-diazoketones. organic-chemistry.org

Cyclization of Propargylic Amides : Homogeneous catalysis by gold(III) chloride (AuCl3) enables the cyclization of propargylcarboxamides into 2,5-disubstituted oxazoles under mild conditions. acs.org This 5-exo-dig cyclization can proceed through an observable 5-methylene-4,5-dihydrooxazole intermediate. acs.org

A diverse range of transition metals beyond gold are employed in modern oxazole synthesis.

Rhodium (Rh) : Dirhodium(II) catalysts are effective in the one-step synthesis of multi-functionalized oxazoles from the reaction of styryl diazoacetate with aryl oximes in high yield. nih.gov Rhodium has also been used for the annulation of 1,2,3-triazoles and aldehydes to produce 2,5-diaryloxazoles, a method successfully applied to the one-step synthesis of the natural products balsoxin and texamine. rsc.org

Copper (Cu) : Copper(II) triflate can catalyze the reaction between diazoketones and amides to form 2,4-disubstituted oxazoles. tandfonline.com Copper catalysts are also used in the oxidative dehydrogenative annulation of alkynes and amines. rsc.org

Palladium (Pd) : Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are used to synthesize oxazole derivatives. evitachem.com This involves coupling arylboronic acids with bromo-substituted oxazoles. evitachem.com Direct C5-alkylation of oxazoles with alkylboronic acids has also been achieved using a Pd(OAc)2/AgOAc catalytic system. mdpi.com

Cobalt (Co) : Cobalt(III) catalysts have been used in the [3+2] cycloaddition of N-pivaloyloxyamides and alkynes to generate 2,5-disubstituted oxazoles. tandfonline.com

Iron (Fe), Nickel (Ni), and Ruthenium (Ru) : These metals also find application in oxazole synthesis. tandfonline.comirjmets.comtandfonline.com Iron salts, in conjunction with an oxidant, can be used for the direct synthesis of oxazoles from benzyl (B1604629) ketones and nitriles. digitellinc.com Nickel catalysts are employed in one-pot Suzuki-Miyaura coupling reactions to produce 2,4,5-trisubstituted oxazoles. ijpsonline.comtandfonline.com Ruthenium complexes can catalyze the intramolecular C-O cyclization of enamides. tandfonline.com

Green Chemistry Approaches in Oxazole Synthesisijpsonline.comirjmets.com

The synthesis of oxazole derivatives, including this compound, is increasingly guided by the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to safer, more sustainable, and energy-efficient chemical processes. ijpsonline.commdpi.com Key green synthetic techniques include the use of microwave irradiation, ultrasound, alternative solvents like ionic liquids and deep eutectic solvents, and continuous flow systems. ijpsonline.comirjmets.com These methods often result in higher yields, enhanced purity, and shorter reaction times compared to conventional techniques. ijpsonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of oxazole synthesis, microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields. ijpsonline.commdpi.com

A notable example is the one-pot, microwave-assisted synthesis of this compound from 4-methoxybenzaldehyde (B44291) and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org This reaction, based on the van Leusen oxazole synthesis, demonstrates high efficiency under controlled basic conditions. nih.govijpsonline.com The use of microwave irradiation at 65°C and 350 W for just 8 minutes in isopropanol (B130326) (IPA) as a solvent resulted in a 96% yield of this compound. nih.govacs.org The reaction conditions were optimized by varying the base, solvent, and reaction time to achieve the highest possible yield. nih.gov This method underscores the potential of microwave assistance for the large-scale, efficient production of 5-substituted oxazoles. acs.org

| Parameter | Condition | Result | Reference |

| Reactants | 4-methoxybenzaldehyde, TosMIC | - | nih.govacs.org |

| Base | K₃PO₄ (2 equivalents) | - | nih.govacs.org |

| Solvent | Isopropanol (IPA) | - | nih.govacs.org |

| Method | Microwave Irradiation | - | nih.govacs.org |

| Power | 350 W | - | nih.govacs.org |

| Temperature | 65 °C | - | nih.govacs.org |

| Time | 8 min | - | nih.govacs.org |

| Yield | 96% | This compound | nih.govacs.org |

Ultrasound-Induced Reactions

Ultrasound-induced synthesis is another green chemistry technique that enhances reaction rates and yields. ijpsonline.commdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, accelerating chemical transformations. researchgate.net This method is noted for its energy efficiency and ability to promote reactions under milder conditions than conventional heating. mdpi.comresearchgate.net

For oxazole synthesis, ultrasound irradiation has been shown to be effective, often in combination with other green techniques like the use of deep eutectic solvents. ijpsonline.comresearchgate.net Studies on the synthesis of various oxazole derivatives demonstrate that applying ultrasound can significantly shorten reaction times from hours to minutes and improve yields. researchgate.netpreprints.org For instance, the ultrasound-assisted synthesis of 5-arylisoxazoles, a related class of heterocycles, required no catalyst and reduced reaction times from over an hour to 30-45 minutes, with yields increasing from a 56-80% range to 84-96%. preprints.org While a specific protocol for this compound using only ultrasound is not detailed in the reviewed literature, the general success of this method for oxazole synthesis suggests its high potential applicability. ijpsonline.comijpsonline.comijpsonline.com

Use of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of alternative solvents that offer significant environmental advantages over traditional volatile organic compounds (VOCs). ijpsonline.comconnectjournals.com ILs, which are salts with low melting points, and DESs, which are mixtures of hydrogen bond donors and acceptors, are characterized by low volatility, high thermal stability, and often, recyclability. researchgate.netorganic-chemistry.orgsmolecule.com

In oxazole synthesis, ionic liquids have been successfully employed as recyclable media for the one-pot van Leusen reaction. organic-chemistry.orgmdpi.com For example, using 1-butyl-3-methylimidazolium bromide ([bmim]Br) as the solvent and potassium carbonate as the base, various 4,5-disubstituted oxazoles have been synthesized in high yields at room temperature. organic-chemistry.org The ionic liquid could be recovered and reused for up to six cycles without a significant drop in product yield. ijpsonline.comorganic-chemistry.org

Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have also been used, sometimes in conjunction with ultrasound, to create an efficient and biodegradable reaction medium for oxazole synthesis. researchgate.netconnectjournals.com The DES can act as both a solvent and a catalyst, for instance by stabilizing intermediates through hydrogen bonding. researchgate.net These solvents are particularly attractive due to their low cost, low toxicity, and preparation from readily available materials. connectjournals.comsmolecule.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry, where reactants are pumped through a reactor, offers numerous advantages for chemical synthesis, including enhanced safety, scalability, and process control. durham.ac.ukrsc.org This technique is well-suited for green chemistry as it can lead to higher yields, reduced waste, and better energy efficiency. ijpsonline.com

The synthesis of substituted oxazoles has been effectively demonstrated in flow systems. One approach involves the cyclodehydration of β-hydroxy amides to form oxazolines, followed by an in-line oxidation to yield oxazoles. rsc.org For instance, an oxazoline (B21484) solution passed through a heated packed-bed reactor containing manganese dioxide (MnO₂) can be efficiently converted to the corresponding oxazole. rsc.org

Another powerful flow method is the photoisomerization of isoxazoles to oxazoles. A continuous flow process using a UV photoreactor has been developed to convert various isoxazoles into their oxazole isomers. ucd.ie This method was used to synthesize ethyl this compound-2-carboxylate from its isoxazole (B147169) precursor, ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, in a 20-minute residence time at room temperature. ucd.ie Automated flow reactors have also been designed to synthesize 4,5-disubstituted oxazoles using columns of solid-supported reagents, allowing for rapid screening of reaction conditions and on-demand production. durham.ac.uk

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly efficient and align with green chemistry principles by reducing solvent use, purification steps, and waste generation. organic-chemistry.org

The van Leusen oxazole synthesis is a classic example that is often performed as a one-pot procedure. ijpsonline.com As previously mentioned, the microwave-assisted synthesis of this compound from 4-methoxybenzaldehyde and TosMIC is a highly efficient one-pot reaction, yielding the product in minutes. nih.govacs.org

Another relevant one-pot method is the synthesis of 2,5-diaryl-1,3-oxazoles, such as Uguenenazole [2-phenyl-5-(4-methoxyphenyl)oxazole], by simply refluxing a mixture of a phenacyl bromide (e.g., 4-methoxyphenacyl bromide) and an amide (e.g., benzamide) in a suitable solvent like chlorobenzene. biomedres.usbiomedres.us This operationally simple protocol involves an initial formation of an N-acylamino ketone intermediate, which then undergoes an in-situ acid-catalyzed cyclization to form the oxazole ring. biomedres.us These procedures offer a straightforward and efficient route to the this compound core structure.

Polymer-Supported Reagents in this compound Synthesis

The use of polymer-supported reagents is a key strategy in modern organic synthesis that simplifies product purification and enables automation. tandfonline.comcam.ac.uk By immobilizing a reagent on a solid polymer support, the reagent and its by-products can be easily removed from the reaction mixture by simple filtration, eliminating the need for chromatographic purification. tandfonline.comtandfonline.com

Polymer-supported triphenylphosphine (B44618) (poly-TPP) has been effectively used to synthesize 2-N-aryl-5-substituted-1,3-oxazole derivatives. tandfonline.comtandfonline.com In this approach, poly-TPP is used to generate a key iminophosphorane intermediate, which then cyclizes to form the oxazole ring. The use of poly-TPP was found to be crucial for achieving an excellent yield (96%) at room temperature, and the resulting polymer-supported triphenylphosphine oxide by-product was easily filtered off. tandfonline.com

Another example is the use of a polymer-supported version of the TosMIC reagent (ROMPgel Tosmic) for the conversion of aldehydes to oxazoles, providing products in good yields and purities with minimal purification. nih.gov Furthermore, polymer-supported bases, such as PS-BEMP, have been integrated into continuous flow systems to catalyze the cyclization step in oxazole synthesis, demonstrating the powerful synergy between these two green chemistry techniques. durham.ac.uk

| Reagent | Ligand/Precursor | Yield (%) | Benefit | Reference |

| Polymer-supported triphenylphosphine (poly-TPP) | Triphenylphosphine | 96 | Easy removal of by-product by filtration | tandfonline.comtandfonline.com |

| **Polymer-bound triphenylphosphine dichloride (poly-TPPCl₂) ** | Triphenylphosphine dichloride | Acceptable | Simplified purification | tandfonline.comtandfonline.com |

| ROMPgel Tosmic Reagent | TosMIC | Good | Minimal purification | nih.gov |

| Polymer-supported base (PS-BEMP) | - | >80 | Use in automated flow systems | durham.ac.uk |

Stereoselective Synthesis of this compound Derivatives

The controlled three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. Stereoselective synthesis aims to produce a specific stereoisomer of a product. For oxazole derivatives, this often involves the synthesis of chiral oxazoline intermediates which can then be converted to the desired oxazole.

A notable method for the diastereoselective synthesis of oxazoline precursors to 5-substituted oxazoles, including this compound, involves a microwave-assisted [3+2] cycloaddition reaction. acs.orgacs.orgresearchgate.net This reaction utilizes substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). A key finding is that the stereochemical outcome can be controlled by the stoichiometry of the base used. acs.orgacs.orgresearchgate.net

In a study, the reaction between 4-methoxybenzaldehyde and TosMIC was investigated under microwave irradiation in isopropanol. acs.orgresearchgate.net The amount of potassium phosphate (B84403) (K₃PO₄) as the base was found to be critical in determining the product.

Diastereoselective Synthesis of Oxazolines: When using 1 equivalent of K₃PO₄, the reaction yields trans-4,5-disubstituted oxazolines with high diastereoselectivity. acs.orgresearchgate.net The trans configuration is confirmed by proton NMR spectroscopy. acs.orgresearchgate.net These oxazolines are stable intermediates that can be isolated.

Synthesis of Oxazoles: Conversely, when 2 equivalents of K₃PO₄ are used, the reaction proceeds to form the 5-substituted oxazole directly. acs.orgresearchgate.net This suggests that the excess base promotes the elimination of the tosyl group from the oxazoline intermediate to yield the aromatic oxazole ring.

This base-controlled selectivity provides a versatile and efficient route to either the oxazoline precursors or the final oxazole product. While this specific study focused on diastereoselectivity, the principles can be extended to enantioselective synthesis by employing chiral catalysts or auxiliaries, an area of active research for creating specific enantiomers of pharmacologically relevant oxazole derivatives. researchgate.net

Table 1: Base-Controlled Synthesis of this compound Derivatives

| Reactants | Base (Equivalents) | Product Type | Key Feature |

|---|---|---|---|

| 4-methoxybenzaldehyde + TosMIC | K₃PO₄ (1 equiv) | trans-5-(4-methoxyphenyl)-4-tosyl-4,5-dihydrooxazole | High Diastereoselectivity acs.orgresearchgate.net |

Yield Optimization and Purity Enhancement Strategies

Maximizing the yield of the desired product while ensuring high purity are critical aspects of chemical synthesis. Research into the synthesis of this compound and its derivatives has explored various strategies to achieve these goals, from optimizing reaction conditions to employing effective purification techniques.

Yield Optimization

The yield of this compound can be significantly influenced by the chosen synthetic method and reaction conditions. Several high-yield methods have been reported:

Microwave-Assisted Synthesis: A highly efficient and rapid method involves the microwave-assisted reaction of 4-methoxybenzaldehyde with TosMIC in isopropanol, using 2 equivalents of K₃PO₄ as a base. This method has been reported to produce this compound in an excellent yield of 96%. acs.org

Metal-Free Catalyzed Cascade Cyclization: An iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes provides a practical route to 2,5-disubstituted oxazoles. organic-chemistry.org Optimization of this reaction involves identifying the most effective catalyst, oxidant, base, and solvent, with reported yields reaching up to 79%. organic-chemistry.org

One-Pot Suzuki-Miyaura Coupling: This approach allows for the synthesis of 2,4,5-trisubstituted oxazoles and has been noted as a valuable method. tandfonline.com

Van Leusen Oxazole Synthesis: This classical method, reacting aldehydes with TosMIC, is widely used for preparing 5-substituted oxazoles and can be optimized for high yields. nih.gov

Optimization of reaction parameters such as temperature, solvent, and catalyst is crucial. For instance, studies have shown that screening different solvents (e.g., DCM, DMSO, THF) and bases (e.g., DMAP, DBU) can significantly improve yields. nih.gov Continuous-flow reactors are also being utilized for better control over reaction parameters, leading to improved yield and purity. beilstein-journals.org

Table 2: Reported Yields for the Synthesis of this compound and Derivatives

| Synthetic Method | Derivative | Yield (%) | Reference |

|---|---|---|---|

| Microwave-Assisted [3+2] Cycloaddition | This compound | 96% | acs.org |

| Iodine-Catalyzed Cascade Cyclization | 2-Phenyl-5-(4-methoxyphenyl)oxazole | 75% | organic-chemistry.org |

| Gold-Catalyzed Cyclization | 2-(4-methoxyphenyl)-4,5-diphenyloxazole | 90% | rsc.org |

| Poly-TPP Mediated Cyclization | Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 94% | tandfonline.com |

Purity Enhancement Strategies

After synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the physical and chemical properties of the target compound and its impurities.

Recrystallization: This is a common and effective technique for purifying solid compounds. evitachem.com The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution. evitachem.comgoogle.com The selection of an appropriate solvent or solvent system is critical for successful recrystallization.

Column Chromatography: This is a highly versatile purification technique used for both solid and liquid compounds. turkjps.orgacs.org Silica (B1680970) gel is a common stationary phase, and the mobile phase (eluent) is chosen to achieve optimal separation. acs.orgresearchgate.net For instance, a mixture of n-hexane and ethyl acetate is frequently used for the purification of oxazole derivatives. turkjps.orgacs.org

Advanced Chromatographic Techniques: For challenging separations, more advanced methods like high-speed counter-current chromatography (HSCCC) have been employed. HSCCC is a liquid-liquid partition chromatography method that can be faster and more economical than traditional column chromatography, sometimes preventing the degradation of sensitive products. nih.gov

Washing and Extraction: Simple washing of the crude product with water or other solvents can remove certain impurities. turkjps.org Liquid-liquid extraction is also a fundamental step in work-up procedures to separate the product from the reaction mixture. researchgate.net

The final purity of the compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). beilstein-journals.orgevitachem.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 4 Methoxyphenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through one- and two-dimensional experiments, the precise connectivity and chemical environment of each atom in 5-(4-methoxyphenyl)oxazole can be mapped.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is particularly informative. The protons on the 4-methoxyphenyl (B3050149) ring typically appear as two distinct doublets due to their ortho-coupling, a characteristic AA'BB' system. The protons ortho to the methoxy (B1213986) group (H-3'/H-5') are shielded and appear upfield compared to the protons ortho to the oxazole (B20620) ring (H-2'/H-6'). biomedres.us The methoxy group itself gives rise to a sharp singlet, typically around 3.86 ppm. biomedres.us

The oxazole ring protons have characteristic chemical shifts. The proton at the C4 position (H-4) is expected to be a singlet, with a reported chemical shift in a closely related 2-phenyl substituted analog of approximately 7.88 ppm. biomedres.us The proton at the C2 position (H-2) is also a singlet and would be expected to appear further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.1-8.3 | Singlet (s) | N/A |

| H-4 | ~7.88 | Singlet (s) | N/A |

| H-2', H-6' | ~7.76 | Doublet (d) | ~9.0 |

| H-3', H-5' | ~6.97 | Doublet (d) | ~9.0 |

| -OCH₃ | ~3.86 | Singlet (s) | N/A |

Note: Data for H-2', H-6', H-3', H-5', H-4, and -OCH₃ are based on the reported spectrum of the closely related compound 5-(4-methoxyphenyl)-2-phenyloxazole. biomedres.us The chemical shift for H-2 is an estimation based on general oxazole chemistry.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The spectrum for a 2-phenyl substituted analog shows the oxazole C2, C4, and C5 carbons at approximately 161.6, 123.8, and 141.7 ppm, respectively. biomedres.us For the unsubstituted title compound, these values will be slightly different. The carbons of the 4-methoxyphenyl group are also clearly identifiable, with the methoxy-bearing carbon (C-4') being the most shielded aromatic carbon and the oxazole-bound carbon (C-1') appearing further downfield. biomedres.us The methoxy carbon (-OCH₃) has a characteristic signal around 55.4 ppm. biomedres.usucd.ie

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~151.0 |

| C4 | ~124.0 |

| C5 | ~152.0 |

| C1' | ~121.9 |

| C2', C6' | ~125.7 |

| C3', C5' | ~114.4 |

| C4' | ~159.8 |

| -OCH₃ | ~55.4 |

Note: Values are estimated based on data from related substituted oxazoles. biomedres.usucd.ie

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. wits.ac.za

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the adjacent aromatic protons on the methoxyphenyl ring (H-2'/H-6' with H-3'/H-5'). The protons on the oxazole ring (H-2 and H-4) would appear as singlets with no COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show correlations between H-2 and C2, H-4 and C4, H-2'/H-6' and C2'/C6', H-3'/H-5' and C3'/C5', and the methoxy protons with the methoxy carbon. This allows for the unambiguous assignment of carbon signals that are directly bonded to hydrogen.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for connecting different parts of the molecule. Key expected HMBC correlations for this compound include:

The methoxy protons (-OCH₃) to the C4' of the phenyl ring.

The H-4 oxazole proton to C5 and C1' of the phenyl ring.

The H-2'/H-6' phenyl protons to C4' and C5 of the oxazole ring.

These 2D techniques, used in combination, provide a complete and unambiguous assignment of the molecule's structure. ucd.ie

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula, a critical step in identifying a new compound. The molecular formula of this compound is C₁₀H₉NO₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes.

Calculated Exact Mass for C₁₀H₉NO₂:

(10 x 12.000000) + (9 x 1.007825) + (1 x 14.003074) + (2 x 15.994915) = 175.06333 g/mol

An experimental HRMS measurement yielding a mass very close to this theoretical value (typically within 5 ppm) would confirm the elemental composition of the molecule. beilstein-journals.orggoogle.com

In addition to providing the molecular ion peak, mass spectrometry fragments the molecule into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. The fragmentation of this compound is expected to proceed through several key pathways based on the analysis of structurally similar compounds. biomedres.us

A primary fragmentation would be the cleavage of the bond between the phenyl and oxazole rings. Another common fragmentation pathway for methoxyphenyl compounds is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The stable 4-methoxyphenyl cation is a commonly observed fragment.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 175 | [C₁₀H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 160 | [C₉H₆NO₂]⁺ | Loss of •CH₃ from methoxy group |

| 132 | [C₉H₆NO]⁺ | Loss of •CH₃ and CO |

| 121 | [C₇H₇O]⁺ | 4-methoxyphenyl cation |

| 108 | [C₇H₈O]⁺ | p-cresol radical cation (via rearrangement) |

| 92 | [C₆H₄O]⁺ | Loss of HCN from [C₇H₆NO]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: Fragmentation pattern is predicted based on the structure and data from analogous compounds. biomedres.us

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For oxazole derivatives, it confirms the planarity of the oxazole ring and the spatial orientation of its substituents.

While specific crystallographic data for the parent compound this compound is not widely available in public databases, analysis of closely related derivatives provides significant insight into the expected structural features. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate has been determined, revealing key details about the molecular geometry. vensel.org The structure was solved using single-crystal X-ray diffraction, confirming the connectivity and conformation. vensel.org

In a reported crystal structure for this derivative, the compound crystallizes in the monoclinic space group P2₁/n. vensel.org The asymmetric unit contains two independent molecules. vensel.org The analysis of such structures confirms the dihedral angles between the oxazole ring and the appended phenyl rings, which is crucial for understanding potential intermolecular interactions like π-stacking. iucr.org The solid-state packing is often stabilized by a network of intermolecular hydrogen bonds and other weak interactions. iucr.orgcontinental.edu.pe In the case of the bromo-derivative, C-H···O and C-H···N hydrogen bonds are observed. vensel.org

Table 1: Representative Crystallographic Data for an Analog, Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂BrNO₄ |

| Formula Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

Data sourced from a study on ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, a derivative of the title compound. vensel.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential analytical technique for separating, identifying, and purifying the components of a mixture. For the characterization of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound and for its isolation. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Purity is determined by integrating the area of the detected peaks, with the purity of the target compound expressed as a percentage of the total peak area.

For oxazole derivatives, reversed-phase HPLC is commonly employed. researchgate.net In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used with a polar mobile phase. The composition of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water (sometimes with pH modifiers like phosphoric acid or buffers), is optimized to achieve effective separation of the main compound from any impurities or byproducts. researchgate.net Purity is often confirmed to be greater than 97% for research and development purposes. nih.gov

Table 2: Typical HPLC Conditions for Purity Analysis of Oxazole Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water/Buffer |

| Example Mobile Phase | 40:60 (v/v) Acetonitrile / Phosphate (B84403) Buffer (pH 3) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.netresearchgate.net |

| Detection | UV Absorbance, typically between 254 nm and 286 nm researchgate.net |

| Temperature | Ambient or controlled (e.g., 32 °C) researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally suited for the identification of volatile and semi-volatile byproducts that may arise during the synthesis of this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column, with different compounds eluting at different retention times based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component.

This mass spectrum serves as a "molecular fingerprint." For instance, the analysis of 2-(4-methoxyphenyl)benzoxazole, a related compound, shows a molecular ion peak [M]+ at m/z = 225, confirming its molecular weight. scispace.com The fragmentation pattern provides further structural information, helping to identify unknown impurities, such as residual starting materials, reagents, or byproducts from side reactions. rsc.orgmdpi.com This is critical for optimizing reaction conditions to minimize the formation of unwanted substances.

Reactivity and Reaction Mechanisms of 5 4 Methoxyphenyl Oxazole

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring is generally considered electron-deficient and is thus relatively resistant to electrophilic aromatic substitution compared to benzene. When such reactions do occur, the position of attack is dictated by the substitution pattern and the electron density of the ring carbons. For unsubstituted oxazole, the order of reactivity towards electrophiles is generally C4 > C5 > C2. pharmaguideline.com In 5-(4-methoxyphenyl)oxazole, the C5 position is already occupied.

The nitrogen atom at position 3, being a pyridine-type nitrogen, is the most basic center and is susceptible to protonation or attack by electrophiles like alkylating and acylating agents. pharmaguideline.com

While specific studies on the electrophilic substitution of this compound are not extensively documented, the presence of the electron-donating 4-methoxyphenyl (B3050149) group at C5 is expected to increase the electron density of the oxazole ring, particularly at the C4 position, making it the most probable site for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Attack on the Oxazole Ring

| Position | Relative Reactivity | Rationale |

|---|---|---|

| C2 | Low | Most electron-deficient carbon, adjacent to both heteroatoms. |

| N3 | High | Basic pyridine-type nitrogen, readily undergoes protonation, alkylation, and acylation. |

| C4 | High | Activated by the C5-aryl substituent; most likely site for C-electrophilic substitution. |

Nucleophilic Attack on the Oxazole Moiety

Nucleophilic substitution reactions on the oxazole ring are generally uncommon unless facilitated by the presence of a good leaving group or strongly electron-withdrawing substituents. pharmaguideline.com The inherent electron deficiency is most pronounced at the C2 position, making it the most susceptible site for nucleophilic attack, followed by C4 and then C5.

For this compound, direct nucleophilic substitution is unlikely. However, nucleophilic attack can lead to ring cleavage rather than substitution. For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in ring-opening followed by recyclization to form imidazoles. pharmaguideline.com

Another pathway for nucleophilic interaction is through metallation. The C2 position is the most acidic proton on the oxazole ring and can be deprotonated by strong bases like organolithium reagents. The resulting 2-lithio-oxazoles are, however, often unstable and can decompose into open-chain isocyanides. pharmaguideline.com

Diels-Alder Reactions and Cycloaddition Chemistry

Oxazoles can function as dienes in [4+2] cycloaddition reactions, a key transformation for the synthesis of pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.comwikipedia.orgsigmaaldrich.com The oxazole ring acts as an azadiene, and its reactivity in these reactions is enhanced by the presence of electron-donating substituents. The reaction typically proceeds with an alkene or alkyne as the dienophile, leading to a bicyclic intermediate that subsequently loses water or another small molecule to aromatize into a pyridine or furan, respectively.

In some cases, the reaction can follow an alternative pathway. For example, the reaction of 2-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, a strong dienophile, does not yield the expected [4+2] adduct. Instead, it results in a formal [3+2] cycloadduct through a zwitterionic intermediate formed by the opening of the oxazole ring. This highlights that the substitution pattern and the nature of the dienophile can dramatically alter the reaction mechanism from a concerted pericyclic pathway to a stepwise, zwitterionic one.

Furthermore, electron-rich oxazoles have been shown to react with o-quinone methides. The outcome of these reactions—whether a [4+2] cycloaddition or a 1,4-conjugate addition—is highly dependent on the electronic nature of the substituents on the oxazole ring. This suggests a delicate balance between different reactive pathways.

Table 2: Examples of Cycloaddition Reactions with Substituted Oxazoles

| Oxazole Reactant | Dienophile/Partner | Product Type | Mechanism |

|---|---|---|---|

| General Oxazole | Alkene | Pyridine (after dehydration) | [4+2] Cycloaddition |

| General Oxazole | Alkyne | Furan (after retro-Diels-Alder) | [4+2] Cycloaddition |

| 5-methoxy-4-(p-nitrophenyl)oxazole | Tetracyanoethylene | Dihydro-3H-pyrrole derivative | [3+2] Cycloaddition via ring opening |

| 2-Amino-4-alkyloxazole | o-Quinone methide | Benzopyran or 1,4-Adduct | [4+2] Cycloaddition or Conjugate Addition |

Functionalization of the Methoxy-Substituted Phenyl Ring

The 4-methoxyphenyl group is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating methoxy (B1213986) (-OCH₃) group. minia.edu.egmsu.edumsu.edu This group directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the bond to the oxazole ring, substitution is expected to occur exclusively at the two equivalent ortho positions (C3' and C5').

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com For instance, direct nitration of phenol, a similar activated system, with dilute nitric acid yields nitrated products, although it can be accompanied by oxidative decomposition. libretexts.org The high reactivity of such activated rings often requires milder reaction conditions to avoid over-reaction or side product formation. libretexts.org

Ring-Opening and Rearrangement Reactions

The oxazole ring, despite its aromatic character, can undergo ring-opening reactions under various conditions. As mentioned previously, strong nucleophiles can induce ring cleavage. pharmaguideline.com Photochemical conditions can also lead to ring-opening. Upon photoexcitation, oxazole can undergo O–C bond cleavage to afford nitrile ylide and azirine intermediates, which can then rearrange or react further. researchgate.net

Electrophilic attack can also initiate ring-opening. A notable example is the reaction of 4-substituted isoxazoles (a related heterocycle) with an electrophilic fluorinating agent, which leads to a ring-opening fluorination to produce α-fluorocyanoketones. researchgate.net A similar reactivity pattern could be anticipated for oxazoles under specific electrophilic conditions. Ozonolysis is another reaction that results in the cleavage of the oxazole ring. nih.gov

Catalytic Transformations Involving this compound

Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling and C-H activation, are powerful tools for the functionalization of heterocyclic compounds like oxazoles. nih.gov While this compound itself is the product of such strategies, it can also serve as a substrate for further transformations.

C-H Activation/Arylation : The C-H bonds on the oxazole ring can be directly functionalized. Palladium and copper catalysts are commonly used for the direct arylation of oxazoles. nih.govbeilstein-journals.org For a 5-substituted oxazole, the most likely position for direct arylation is the C2 position, which is the most acidic. Depending on the catalyst and ligand system, selectivity for the C4 position can also be achieved. nih.govbeilstein-journals.org The C-H bonds on the methoxyphenyl ring, specifically at the ortho positions, are also susceptible to directed C-H activation.

Cross-Coupling Reactions : If a halogen atom were introduced onto either the oxazole or the phenyl ring, it could serve as a handle for various cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination to introduce new carbon-carbon or carbon-nitrogen bonds. nih.govyoutube.com

Catalytic Hydrogenation : The phenyl ring can be reduced to a cyclohexyl ring under catalytic hydrogenation conditions, typically using catalysts like palladium, platinum, or nickel at elevated pressures. mdpi.comlibretexts.org The oxazole ring is generally more resistant to reduction but can be cleaved under harsh reducing conditions. pharmaguideline.com

Table 3: Potential Catalytic Transformations

| Reaction Type | Catalyst System (Example) | Potential Site of Reaction | Resulting Transformation |

|---|---|---|---|

| Direct C-H Arylation | Pd(OAc)₂ or Cu(I) | Oxazole C2-H | Formation of a C2-Aryl bond |

| Buchwald-Hartwig Amination | Pd catalyst with phosphine (B1218219) ligand | Aryl-Halide (if present) | Formation of a C-N bond |

| Catalytic Hydrogenation | Pd/C, H₂ | Phenyl Ring | Reduction to cyclohexyl ring |

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by its electronic structure and the stability of reaction intermediates and transition states. Computational studies on the parent oxazole molecule provide significant insight into its reactivity.

For instance, the oxidation of oxazole initiated by hydroxyl (OH) radicals has been studied using Density Functional Theory (DFT) and transition state theory. nih.gov These studies show that the reaction proceeds primarily through OH-addition to the ring carbons rather than H-abstraction. The addition is fastest at the C2 position due to a lower activation barrier. The presence of the 4-methoxyphenyl group at C5 in the target molecule would significantly alter the electron distribution. Its electron-donating nature would increase the nucleophilicity of the oxazole ring, likely accelerating the rate of addition by an electrophile like the OH radical. It would also influence the regioselectivity, potentially making the C4 position more competitive with C2 for initial attack.

In cycloaddition reactions, the outcome can be under either kinetic or thermodynamic control. The formation of endo vs. exo products in Diels-Alder reactions is a classic example. For reactions of oxazoles with o-quinone methides, the observation that the reaction pathway (cycloaddition vs. conjugate addition) depends on the electronic nature of the oxazole substituent points to a kinetically controlled process where the electronic matching of the reactants dictates the lowest energy transition state.

Table 4: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Influence on Reactivity |

|---|---|

| Aromaticity | Provides thermodynamic stability to the oxazole ring, requiring energy input to overcome for addition or ring-opening reactions. |

| Electron-Donating Group (-OCH₃) | Increases electron density on both rings, activating them towards electrophilic attack and potentially increasing rates of reaction with electrophiles. |

| Electron-Deficient C2 Position | Kinetically favored site for nucleophilic attack or deprotonation due to proximity to two electronegative heteroatoms. |

| Steric Hindrance | The bulky methoxyphenyl group at C5 can sterically hinder attack at the adjacent C4 position, influencing regioselectivity. |

Computational Chemistry and in Silico Studies of 5 4 Methoxyphenyl Oxazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electronic distribution, molecular orbital energies, and reactivity of 5-(4-methoxyphenyl)oxazole.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for oxazole (B20620) derivatives have been successfully employed to determine their optimized geometry, bonding features, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.orgirjweb.com

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. irjweb.com

For oxazole derivatives, DFT calculations have shown that the HOMO-LUMO energy gap is a key indicator of their chemical reactivity. irjweb.com These calculations also allow for the determination of various reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a molecule. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the molecule's ability to act as an electrophile. |

This table presents key reactivity descriptors that can be calculated from the HOMO and LUMO energies obtained through DFT studies, providing insights into the chemical behavior of this compound.

Ab Initio Methods for Ground State Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), can be used to investigate the ground state properties of molecules like this compound. While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. mdpi.com

For related heterocyclic compounds, ab initio calculations have been used to determine the optimized molecular structure and vibrational frequencies in the ground state. mdpi.com These theoretical calculations can be compared with experimental data, such as that from FT-IR spectroscopy, to validate the computational model and provide a detailed understanding of the molecule's vibrational modes. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions.

Studies on substituted oxazole derivatives have utilized molecular docking to explore their potential as inhibitors of various enzymes and receptors. For instance, a series of 2,4,5-trisubstituted oxazoles, which includes structures analogous to this compound, were subjected to molecular docking analysis with the human aquaporin-4 (AQP4) receptor. rsc.org The calculated binding energies from these docking studies provide an estimate of the binding affinity of the ligands for the protein's active site. rsc.org

The interactions between the ligand and the protein are typically analyzed to identify key binding motifs, such as hydrogen bonds and hydrophobic interactions. For example, in the docking of oxazole derivatives with AQP4, the binding energy was found to be influenced by hydrophobic side-chain interactions. rsc.org

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2,4,5-trisubstituted oxazole analog | Aquaporin-4 (AQP4) | -6.1 to -7.3 | Not specified |

This table provides an example of the type of data obtained from molecular docking studies on oxazole derivatives, highlighting the binding affinity for a specific protein target. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and how it behaves in a dynamic environment, such as in solution or when bound to a protein.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) modeling is a critical aspect of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for a desired pharmacological effect. nih.govresearchgate.net

A study on the biological activity of 5-(4'-methoxyphenyl)oxazole (MPO) and nineteen of its derivatives against the nematode Caenorhabditis elegans provides a clear example of SAR. nih.gov In this study, MPO was found to inhibit the hatching and growth of C. elegans. However, the synthesized derivatives, which featured modifications to the core structure, did not exhibit the same activity. nih.gov This finding strongly suggests that the entire structure of this compound is essential for its anti-C. elegans activity, indicating a very strict SAR for this biological effect. nih.gov

Pharmacophore Identification

Pharmacophore identification is a process in computational chemistry used to determine the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen large databases of compounds to identify new molecules that are likely to have similar biological activity.

For compounds structurally related to this compound, such as substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles, a common pharmacophore has been proposed for the allosteric inhibition of certain enzymes. nih.gov This pharmacophore typically includes features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic groups. The methoxyphenyl group present in this compound is a common feature in these related inhibitors and is likely a key component of the pharmacophore. nih.gov Identifying the specific pharmacophoric features of this compound would be a crucial step in designing new derivatives with potentially improved or novel biological activities.

QSAR (Quantitative Structure-Activity Relationship) Development

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, the development of a robust QSAR model would be instrumental in guiding the synthesis of new derivatives with enhanced potency and selectivity.

While a specific QSAR model for this compound is not extensively documented, the principles for its development can be inferred from studies on analogous oxazole and isoxazole (B147169) derivatives. mdpi.comwisdomlib.orgmdpi.com A typical QSAR study for this compound would involve the synthesis of a series of analogues with modifications at various positions of the phenyl and oxazole rings. The biological activity of these compounds would then be determined in a relevant assay.

The subsequent step involves the calculation of a wide array of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of this compound would significantly alter its electronic properties and, consequently, its interaction with a biological target.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular weight, volume, and surface area. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods that generate steric and electrostatic fields around the molecules to model their interaction with a receptor. mdpi.commdpi.com

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or machine learning algorithms are employed to build the QSAR model. nih.gov The quality of the model is assessed through various validation metrics, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²pred). mdpi.comnih.gov A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

| Descriptor Class | Examples | Significance in Drug Design |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Influences electrostatic interactions and reactivity with the target. |

| Steric | Molecular Weight, Molecular Volume, CoMFA/CoMSIA fields | Determines the fit of the molecule in the binding pocket of the target. |

| Hydrophobic | LogP, Molar Refractivity | Affects solubility, membrane permeability, and plasma protein binding. |

| Topological | Connectivity indices, Shape indices | Encodes information about molecular size, shape, and branching. |

Virtual Screening and Drug Design Strategies

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. youtube.com For this compound, both ligand-based and structure-based virtual screening approaches can be employed to discover novel bioactive compounds.

Ligand-Based Virtual Screening: In the absence of a known 3D structure of the biological target, ligand-based methods can be utilized. These methods rely on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling is a powerful ligand-based approach where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active is generated. nih.gov A pharmacophore model can be developed based on the structure of this compound and its active analogues. This model can then be used to screen large compound databases to identify molecules that match the pharmacophore and are therefore likely to be active.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, structure-based virtual screening, primarily through molecular docking, can be performed. mdpi.comnih.gov In this approach, a library of compounds is computationally docked into the binding site of the target protein. The binding affinity of each compound is then estimated using a scoring function, and the top-scoring compounds are selected for experimental testing. This method not only helps in identifying new hits but also provides insights into the binding mode and key interactions between the ligand and the protein.

Fragment-Based Drug Design: Another promising strategy is fragment-based drug design (FBDD). nih.govdatapdf.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to the target. These fragments can then be grown or linked together to generate a more potent lead compound. The oxazole and methoxyphenyl moieties of this compound can serve as starting fragments for such a campaign. nih.govacs.org

Prediction of Metabolic Pathways and Transformations

Understanding the metabolic fate of a drug candidate is crucial for its development, as metabolism can significantly impact its efficacy, duration of action, and potential for toxicity. In silico methods for predicting metabolism are becoming increasingly valuable in the early stages of drug discovery to identify potential metabolic liabilities. eurekaselect.comnih.gov

For this compound, the primary metabolic transformations are expected to occur via Phase I and Phase II reactions.

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.gov For this compound, several potential sites of metabolism can be predicted:

O-Demethylation: The methoxy (B1213986) group on the phenyl ring is a prime target for O-demethylation by CYP enzymes, leading to the formation of a phenolic metabolite. journals.cz This is a very common metabolic pathway for compounds containing methoxyphenyl groups.

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. The exact position of hydroxylation will depend on the electronic properties of the ring and the specific CYP isoform involved.

Oxazole Ring Metabolism: The oxazole ring itself can be a site of metabolism, potentially leading to ring opening or hydroxylation. However, heterocyclic rings are often more metabolically stable than their carbocyclic counterparts.

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. nih.gov The phenolic metabolite formed from the O-demethylation of this compound would be a substrate for Phase II enzymes. The most likely conjugation reactions would be:

Glucuronidation: The hydroxyl group of the phenolic metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: The phenolic hydroxyl group can also be sulfated by sulfotransferases (SULTs).

Various computational tools and models are available to predict the sites of metabolism and the resulting metabolites. These tools often use a combination of rule-based systems, machine learning models, and quantum mechanical calculations to predict the likelihood of a particular metabolic reaction occurring at a specific site in the molecule. sciforum.netmdpi.com

| Metabolic Phase | Reaction Type | Predicted Transformation | Key Enzymes |

|---|---|---|---|

| Phase I | O-Demethylation | Methoxyphenyl group to Hydroxyphenyl group | Cytochrome P450 (CYP) isoforms |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring | Cytochrome P450 (CYP) isoforms | |

| Ring Oxidation/Opening | Oxidation or cleavage of the oxazole ring | Cytochrome P450 (CYP) isoforms | |

| Phase II | Glucuronidation | Conjugation of the phenolic metabolite with glucuronic acid | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Conjugation of the phenolic metabolite with a sulfate (B86663) group | Sulfotransferases (SULTs) |

Fluorescent Dyes and Luminescent Materials

Table 1: Photophysical Properties of Related Oxazole Derivatives

| Compound/System | Emission Maxima (nm) | Quantum Yield (Φ) | Key Features |

|---|---|---|---|

| Isoxazolyl-Derived DATs | 433-487 | 0.061-0.333 | Large Stokes shift nih.gov |

| Substituted Oxazoles | Varies with solvent polarity | Not specified | Exhibit solvatochromism due to ICT nih.gov |

Note: DATs (1,4-dihydroazolo[5,1-c] nih.govnih.govvensel.orgtriazines). Data for specific this compound was not available in the reviewed literature.

Oxazole-Based Polymers

The incorporation of heterocyclic rings like oxazole into polymer chains can impart unique thermal, electronic, and optical properties to the resulting materials. While specific research on polymers derived directly from this compound is limited, the broader class of oxazole-containing polymers has been explored. For instance, polymers have been synthesized from other oxazole derivatives, such as the polymerization of 4,5-dihydro-2-(1-methylethenyl)oxazole with ethenylbenzene. Additionally, oxazole linkages have been utilized in the construction of covalent organic frameworks (COFs), which have shown potential as efficient electrocatalysts in applications like lithium-sulfur batteries rsc.org. The stability and electronic nature of the oxazole ring make it a candidate for inclusion in novel polymer architectures.

Electronic Applications